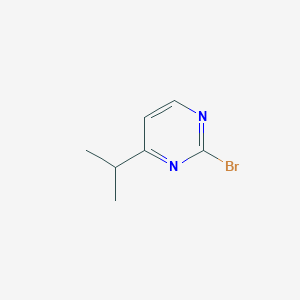
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound belonging to the benzodiazole family This compound is characterized by a bromomethyl group attached to a benzodiazole ring, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzodiazole aldehydes and carboxylic acids.
Reduction: The major product is 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is used as a building block for the synthesis of more complex molecules. Its bromomethyl group is a versatile functional group that can be modified to introduce various substituents.
Biology
In biological research, this compound can be used to study the effects of benzodiazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
5-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in certain chemical reactions.
Uniqueness
The presence of the bromomethyl group in 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one makes it particularly reactive in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity, combined with the stability of the benzodiazole ring, makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
155821-68-4 |
|---|---|
Formule moléculaire |
C10H11BrN2O |
Poids moléculaire |
255.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



